N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-carboxamide
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Overview
Description
N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-carboxamide is a complex organic compound belonging to the class of thiophene derivatives Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological and chemical properties
Mechanism of Action
Target of Action
N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-carboxamide is a thiophene-based compound . Thiophene derivatives are known to exhibit a variety of biological effects and are of great interest to medicinal chemists . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of pathways, leading to diverse biological effects .
Result of Action
Thiophene derivatives are known to have a variety of biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the reaction of thiophene-2-carboxylic acid with 3-hydroxy-3-(thiophen-3-yl)propylamine under specific conditions, such as the use of coupling reagents like carbodiimides (e.g., DCC, EDC) and catalysts like DMAP.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like chromium(VI) oxide or Dess-Martin periodinane; conditions include acidic or neutral environments.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation; conditions typically involve anhydrous solvents and low temperatures.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or strong bases (e.g., NaOH); conditions vary based on the specific substitution reaction.
Major Products Formed:
Oxidation: Thiophene-2-carboxylic acid or thiophene-2-carboxaldehyde.
Reduction: N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-carboxamine.
Substitution: Various substituted thiophenes depending on the substituent introduced.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-carboxamide has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its structural similarity to other biologically active thiophene derivatives suggests possible applications in drug discovery.
Medicine: The compound's potential medicinal applications include its use as a precursor for drugs targeting various diseases. Its ability to interact with biological targets makes it a candidate for further research in therapeutic development.
Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as polymers or coatings. Its unique chemical structure may contribute to the development of new materials with enhanced performance.
Comparison with Similar Compounds
N-(3-hydroxy-3-(thiophen-2-yl)propyl)thiophene-2-carboxamide: Similar structure but with a different position of the hydroxy group on the thiophene ring.
N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-3-carboxamide: Similar structure but with a different position of the carboxamide group on the thiophene ring.
Uniqueness: N-(3-hydroxy-3-(thiophen-3-yl)propyl)thiophene-2-carboxamide is unique due to its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds. Further research and experimentation are essential to fully explore its potential in various scientific fields.
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S2/c14-10(9-4-7-16-8-9)3-5-13-12(15)11-2-1-6-17-11/h1-2,4,6-8,10,14H,3,5H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRVXPACAUXTOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCCC(C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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